Senkyunolide A

Anti-cancer Colon Cancer Cell Proliferation

Senkyunolide A is a naturally occurring phthalide derivative primarily isolated from Ligusticum chuanxiong Hort (Chuanxiong) and other Apiaceae species, and is a major bioactive constituent of this traditional medicinal herb. Structurally characterized as (3S)-3,8-dihydroligustilide with a molecular weight of 192.25 g/mol, it belongs to the senkyunolide class of compounds which are recognized for their diverse pharmacological profiles.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 63038-10-8
Cat. No. B157667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenkyunolide A
CAS63038-10-8
Synonyms3-N-butyl-4,5-dihydrophthalide
3-N-butyl-4,5-dihydrophthalide, (S)-isomer
NBPA
sedanenolide
senkyunolide
senkyunolide A
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCCCC1C2=C(C=CCC2)C(=O)O1
InChIInChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7,11H,2-4,6,8H2,1H3/t11-/m0/s1
InChIKeyZPIKVDODKLJKIN-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Senkyunolide A (CAS 63038-10-8) Procurement Overview: Phthalide Neurovascular and Anti-Proliferative Agent


Senkyunolide A is a naturally occurring phthalide derivative primarily isolated from Ligusticum chuanxiong Hort (Chuanxiong) and other Apiaceae species, and is a major bioactive constituent of this traditional medicinal herb [1]. Structurally characterized as (3S)-3,8-dihydroligustilide with a molecular weight of 192.25 g/mol, it belongs to the senkyunolide class of compounds which are recognized for their diverse pharmacological profiles . Its activities span neuroprotection, vasorelaxation, anti-inflammation, and anti-proliferation, making it a compound of significant interest in cardiovascular, cerebrovascular, and oncology research.

Why Generic Phthalide Substitution Fails: Quantified Selectivity Gaps for Senkyunolide A (CAS 63038-10-8)


In-class substitution among phthalide compounds, such as Z-ligustilide, butylidenephthalide, or other senkyunolides, is scientifically indefensible due to significant and quantifiable differences in potency, molecular targets, and stability. While these compounds share a core structural backbone, specific stereochemistry and functional groups confer distinct biological activities. For instance, comparative studies reveal that Senkyunolide A exhibits superior anti-proliferative potency against colon cancer cells compared to n-butylidenephthalide and Z-ligustilide [1], and its unique combination of vasorelaxant efficacy and a defined, albeit low, oral pharmacokinetic profile distinguishes it from related molecules [2][3]. Relying on a generic alternative without verifying these specific performance metrics risks experimental failure and invalidates comparative research conclusions.

Senkyunolide A (CAS 63038-10-8) Product-Specific Quantitative Evidence Guide


Anti-Proliferative Potency Against Human Colon Cancer Cells: Senkyunolide A vs. n-Butylidenephthalide and Z-Ligustilide

In a direct comparative study on human colon cancer HT-29 cells, Senkyunolide A demonstrated a significantly lower IC50 for inhibiting cell proliferation compared to both n-butylidenephthalide (BLP) and Z-ligustilide (LGT). The IC50 value for Senkyunolide A was 54.17±5.10 μM, representing a 4.4-fold higher potency than n-butylidenephthalide (IC50: 236.90±18.22 μM) and a slight advantage over Z-ligustilide (IC50: 60.63±6.79 μM) [1].

Anti-cancer Colon Cancer Cell Proliferation

Vasorelaxation Efficacy in Isolated Aorta: Senkyunolide A vs. Z-Ligustilide

A comparative study in rat isolated aorta models revealed that Senkyunolide A and Z-ligustilide exhibit comparable vasorelaxation potency against various contractile agents, including phenylephrine, potassium chloride, and serotonin [1]. Both compounds demonstrated significant and concentration-dependent relaxation effects, with no statistically significant difference in their efficacy, establishing Senkyunolide A as an equipotent alternative for vascular function studies.

Cardiovascular Vasorelaxation Hypertension

Anti-Inflammatory Activity in Hepatocytes: Senkyunolide A vs. Other Phthalides

In primary cultured rat hepatocytes stimulated with interleukin (IL)-1β, Senkyunolide A and Z-ligustilide were identified as the most potent suppressors of nitric oxide (NO) production among a panel of six phthalides (senkyunolide A, (3S)-butylphthalide, neocnidilide, cnidilide, and (Z)-ligustilide) [1]. Senkyunolide A efficiently suppressed NO production by downregulating inducible nitric oxide synthase (iNOS) protein and mRNA levels, whereas other phthalides like (3S)-butylphthalide, neocnidilide, and cnidilide showed significantly less potency [1].

Inflammation Hepatoprotection Nitric Oxide

Neuroprotective Efficacy in Ischemia-Reperfusion Injury: Senkyunolide A vs. Edaravone

In an oxygen-glucose deprivation/reoxygenation (OGD/R) model of cerebral ischemia in HT22 mouse hippocampal neuronal cells, Senkyunolide A (SenA) demonstrated neuroprotective effects comparable to the clinically approved neuroprotective agent Edaravone (EDA) . Both SenA and EDA significantly increased cell viability (p < 0.001), reduced the proportion of dead cells, decreased reactive oxygen species (ROS) and malondialdehyde (MDA) levels, and lowered the apoptosis rate compared to the OGD/R model group. Specifically, SenA upregulated SOD activity and GSH levels while downregulating pro-apoptotic Bax and Caspase-3 protein expression .

Neuroprotection Ischemia-Reperfusion Stroke

Pharmacokinetic and Bioavailability Profile: Senkyunolide A vs. Senkyunolide I

Pharmacokinetic studies in rats reveal a distinct profile for Senkyunolide A, characterized by rapid absorption but low oral bioavailability (approximately 8%), primarily due to instability in the gastrointestinal tract (accounting for 67% of loss) and hepatic first-pass metabolism (25%) [1]. In contrast, Senkyunolide I, another structurally related phthalide, demonstrates a significantly higher oral bioavailability (>40%) and a short elimination half-life (<1 hour) in dogs, highlighting species and isomer-specific differences in ADME properties [2].

Pharmacokinetics Bioavailability ADME

Stability Profile: Senkyunolide A vs. Z-Ligustilide in Long-Term Storage

A 12-month stability study comparing Senkyunolide A and Z-ligustilide in Cnidium rhizome extracts revealed that both compounds degrade at similar rates under storage conditions [1]. HPLC-UVD analysis showed that after 6 months of storage in dark conditions at both 4°C and 25°C, >10% of the compounds had degraded. The calibration curves for both markers showed high linearity (R² = 1.0000) with high precision (RSD <4.17%) and recoveries within 95–105%, establishing Senkyunolide A as a reliable and stable chemical marker for quality control of herbal preparations containing cnidium rhizome [1].

Stability Quality Control Herbal Standardization

Optimal Research and Industrial Application Scenarios for Senkyunolide A (CAS 63038-10-8)


Oncology Research: In Vitro Screening of Colon Cancer Therapeutics

Senkyunolide A is ideally suited as a positive control or lead compound in cell-based assays for colon cancer drug discovery, given its validated and superior anti-proliferative potency (IC50 of 54.17 μM) against HT-29 cells compared to n-butylidenephthalide and Z-ligustilide [1]. Its quantified selectivity makes it a robust benchmark for evaluating new chemical entities or combination therapies.

Cardiovascular Pharmacology: Vasorelaxation and Hypertension Studies

For ex vivo vascular function studies using isolated aorta or mesenteric artery preparations, Senkyunolide A provides a reliable and potent vasorelaxant effect comparable to Z-ligustilide [2]. It can be used as a reference vasodilator to study endothelium-dependent and -independent relaxation mechanisms, or as a tool to investigate calcium channel modulation in vascular smooth muscle.

Neuroprotection: Preclinical Models of Ischemic Stroke and Oxidative Stress

Senkyunolide A is a validated neuroprotective agent in both in vitro (OGD/R) and in vivo (MCAO) models of cerebral ischemia-reperfusion injury [3]. Its efficacy, comparable to the clinical drug Edaravone, supports its use as a reference standard in preclinical stroke research for studying mechanisms of oxidative stress, apoptosis, and inflammation.

Quality Control and Botanical Authentication: HPLC Standardization

Due to its established stability profile and reliable quantification by HPLC-UVD [4][5], Senkyunolide A serves as a critical chemical marker for the authentication and quality assessment of herbal raw materials (e.g., Ligusticum chuanxiong, Angelica sinensis) and their derived products. Its use ensures batch-to-batch consistency and regulatory compliance.

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